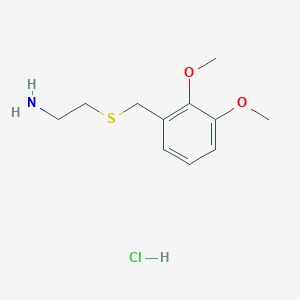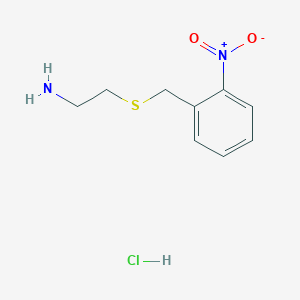
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is an organic compound that is used in various scientific and medical applications. It is a white solid with a melting point of 185-187 °C and is soluble in water and alcohol. This compound is a derivative of ethylamine and is used in the synthesis of various drugs and other compounds. It is also used in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (TBBS-HCl).
Wirkmechanismus
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is known to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the synthesis of prostaglandins, which are compounds that play an important role in inflammation and pain. 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride binds to the COX-2 enzyme and inhibits its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins. This can lead to a decrease in inflammation and pain. In addition, 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and alcohol, making it easy to use in a variety of reactions. However, it is relatively unstable and can easily decompose at high temperatures. Therefore, it must be handled with care and stored in a cool, dry place.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride in scientific research. It could be used in the synthesis of more complex compounds, such as drugs and other biologically active molecules. It could also be used as a reagent in the synthesis of other compounds. In addition, it could be used in the development of new drugs and therapies, as it has been found to have anti-bacterial and anti-fungal properties. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.
Synthesemethoden
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is synthesized by the reaction of ethylamine and 4-tert-butyl-benzylsulfanyl chloride in aqueous solution. The reaction is carried out in anhydrous conditions and the product is isolated by vacuum distillation. The overall yield of the reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has a variety of applications in scientific research. It is used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen. It is also used as a reactant in the synthesis of other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride). In addition, it is used as a reagent in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride).
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAEYUMBVFTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)





![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)


